

Octadecyl Rhodamine B Chloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Octadecyl Rhodamine B Chloride

Cat. No.: B148537

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl Rhodamine B Chloride (R18) is a lipophilic, cationic, and amphiphilic fluorescent probe extensively utilized in cellular and membrane biology research.^{[1][2]} Its unique photophysical properties, particularly its concentration-dependent self-quenching, make it an invaluable tool for studying membrane fusion, lipid dynamics, and for cell membrane staining.^{[1][3]} This technical guide provides an in-depth overview of the structure, properties, and key applications of R18, complete with experimental protocols and data presented for ease of use by researchers in the field.

Structure and Physicochemical Properties

R18 consists of a rhodamine B core, a well-characterized fluorophore, ester-linked to an eighteen-carbon alkyl chain (octadecyl group). This long hydrocarbon tail confers the lipophilic nature to the molecule, enabling its spontaneous insertion into lipid bilayers, while the xanthene ring of the rhodamine B moiety is responsible for its fluorescent properties. The overall positive charge of the molecule facilitates its interaction with negatively charged cell membranes.^[1]

Chemical Structure:

- IUPAC Name: [6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium chloride^[4]

- Molecular Formula: $C_{46}H_{67}ClN_2O_3$ [\[4\]](#)
- CAS Number: 65603-19-2[\[4\]](#)

The key physicochemical properties of **Octadecyl Rhodamine B Chloride** are summarized in the table below.

Property	Value	Reference
Molecular Weight	731.50 g/mol	[1]
Appearance	Dark solid	
Solubility	Soluble in Ethanol (EtOH) and DMSO	[3]
Critical Aggregation Concentration (CAC)	14 nM	[3]

Spectral and Fluorescence Properties

The fluorescence of R18 is highly dependent on its local environment and concentration. In dilute solutions or when incorporated into lipid membranes at low concentrations, it exhibits strong fluorescence. However, at high concentrations within a membrane, its fluorescence is significantly quenched due to the formation of non-fluorescent aggregates and resonance energy transfer between adjacent molecules. This self-quenching is reversible upon dilution, a property that is exploited in membrane fusion assays.[\[3\]](#)[\[5\]](#) When R18-labeled membranes fuse with unlabeled membranes, the probe is diluted, leading to a measurable increase in fluorescence intensity (dequenching).[\[5\]](#)

The spectral properties of **Octadecyl Rhodamine B Chloride** are summarized in the following table.

Property	Value	Conditions	Reference
Excitation Maximum (λ_{ex})	556 nm	Methanol (MeOH)	[3]
565 nm	Triton X-100 (monomer)	[3]	
524 nm, 574 nm	Water (aggregates)	[3]	
Emission Maximum (λ_{em})	578 nm	Methanol (MeOH)	[3]
585 nm	Triton X-100 (monomer)	[3]	
Fluorescence Quantum Yield (Φ)	0.3 (intrinsic)		
Fluorescence Lifetime (τ)	Not explicitly found for R18. The parent compound, Rhodamine B, has a lifetime of ~1.7 ns in water.		

Experimental Protocols

R18 Membrane Fusion Assay

This protocol describes a common application of R18 to monitor the fusion of lipid vesicles (liposomes) or enveloped viruses with target membranes. The principle lies in the dequenching of R18 fluorescence upon membrane fusion.

Materials:

- **Octadecyl Rhodamine B Chloride (R18)** stock solution (e.g., 1 mg/mL in ethanol)
- Labeled vesicles (e.g., liposomes or virus)
- Unlabeled target vesicles or cells

- Fusion buffer (e.g., PBS, HEPES-buffered saline)
- Fluorometer or fluorescence plate reader
- Triton X-100 solution (2% v/v) for determining maximum fluorescence

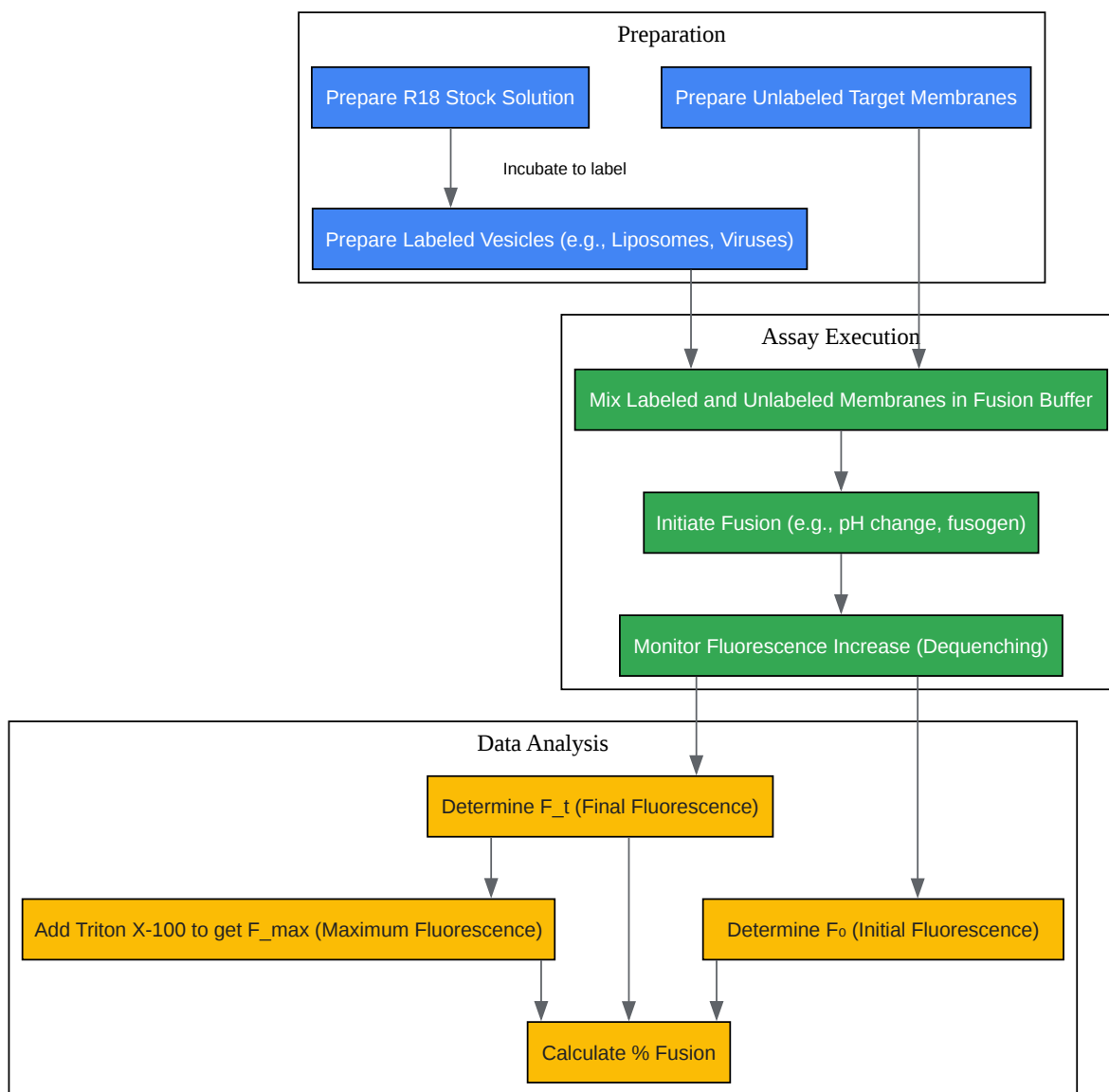
Methodology:

- Labeling of Vesicles with R18:
 - Incubate the vesicles (e.g., 1 mg of lipid or viral protein) with a specific amount of R18 stock solution. The final concentration of R18 in the membrane should be sufficient to cause self-quenching (typically 5-10 mol%).
 - The incubation is usually carried out for 1 hour at room temperature with gentle mixing.
 - Remove unincorporated R18 by gel filtration chromatography (e.g., using a Sephadex G-75 column) or by pelleting and resuspending the vesicles.
- Fusion Reaction:
 - In a fluorometer cuvette or a well of a microplate, add the unlabeled target membranes suspended in the fusion buffer.
 - Add the R18-labeled vesicles to the target membranes at a desired ratio (e.g., 1:9 labeled to unlabeled).
 - Initiate fusion using a specific trigger (e.g., change in pH, addition of a fusogenic agent like calcium ions or polyethylene glycol).
 - Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for R18 (e.g., Ex: 560 nm, Em: 590 nm).
- Data Analysis:
 - Record the initial fluorescence (F_0).
 - After the fusion reaction has reached a plateau, record the final fluorescence (F_t).

- To determine the maximum possible fluorescence (F_{max}), add a small volume of Triton X-100 solution to the sample to completely disrupt the vesicles and dequench the R18.
- The percentage of fusion can be calculated using the following formula: $\% \text{ Fusion} = [(F_t - F_0) / (F_{\text{max}} - F_0)] * 100$

Mandatory Visualizations

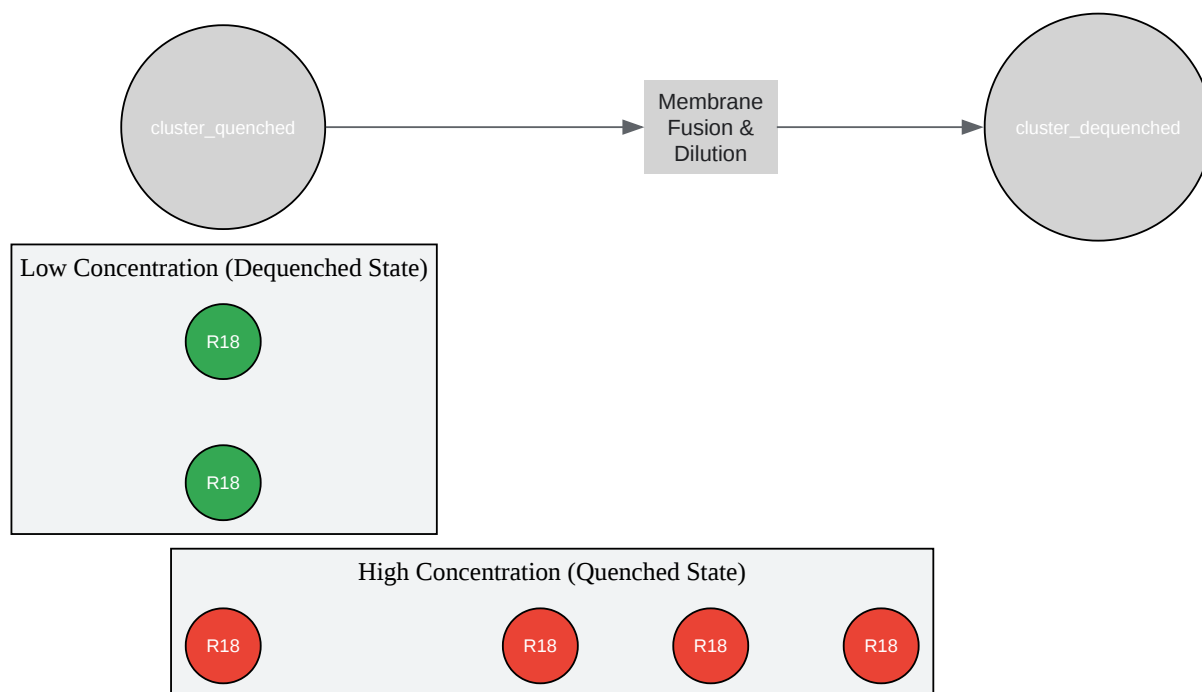
Logical Workflow for R18 Membrane Fusion Assay



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Caption: Workflow of the **Octadecyl Rhodamine B Chloride (R18)** membrane fusion assay.

Principle of R18 Self-Quenching and Dequenching



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Caption: Concentration-dependent fluorescence self-quenching and dequenching of R18.

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